Cas no 942905-69-3 (2-methyl-4-(piperidin-4-yloxy)quinoline)

2-methyl-4-(piperidin-4-yloxy)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-4-(piperidin-4-yloxy)quinoline
- 942905-69-3
- SCHEMBL5529553
- AKOS006077036
- EN300-1847191
-
- Inchi: 1S/C15H18N2O/c1-11-10-15(18-12-6-8-16-9-7-12)13-4-2-3-5-14(13)17-11/h2-5,10,12,16H,6-9H2,1H3
- InChI Key: GJYVKLDEVJNGAJ-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N=C2C=CC=CC=12)C1CCNCC1
Computed Properties
- Exact Mass: 242.141913202g/mol
- Monoisotopic Mass: 242.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 34.2Ų
2-methyl-4-(piperidin-4-yloxy)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847191-2.5g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1847191-10.0g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1847191-0.5g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1847191-5.0g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1847191-5g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1847191-0.25g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1847191-10g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1847191-1.0g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1847191-1g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1847191-0.1g |
2-methyl-4-(piperidin-4-yloxy)quinoline |
942905-69-3 | 0.1g |
$553.0 | 2023-09-19 |
2-methyl-4-(piperidin-4-yloxy)quinoline Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on 2-methyl-4-(piperidin-4-yloxy)quinoline
2-Methyl-4-(Piperidin-4-Yloxy)Quinoline (CAS No. 942905-69-3): A Comprehensive Overview
Introduction to 2-Methyl-4-(Piperidin-4-Yloxy)Quinoline
2-Methyl-4-(Piperidin-4-Yloxy)Quinoline, identified by the CAS registry number 942905-69-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound belongs to the broader class of quinoline derivatives, which are known for their versatile chemical properties and potential applications in drug development. The structure of 2-methyl-4-(piperidin-4-yloxy)quinoline incorporates a quinoline backbone, a methyl group substitution, and a piperidine ring attached via an oxygen atom, creating a unique molecular architecture that contributes to its distinctive chemical behavior.
Chemical Structure and Synthesis
The synthesis of 2-methyl-4-(piperidin-4-yloxy)quinoline involves a multi-step process that typically begins with the preparation of the quinoline core. This is followed by the introduction of the methyl group at the 2-position and the piperidine moiety at the 4-position through nucleophilic substitution or other suitable reactions. Recent advancements in synthetic methodologies, including the use of transition metal catalysts and green chemistry principles, have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have also explored alternative routes, such as microwave-assisted synthesis, to optimize reaction conditions and improve yields.
Pharmacological Properties and Applications
One of the most promising aspects of 2-methyl-4-(piperidin-4-yloxy)quinoline lies in its pharmacological properties. Studies have demonstrated that this compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, it has shown promise in targeting specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, suggesting its potential role in drug discovery for neuroprotection.
Recent research has also highlighted its ability to act as a modulator of ion channels, which could be exploited in the treatment of cardiovascular disorders. Furthermore, its photophysical properties make it a candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs), where quinoline derivatives are often utilized due to their high quantum yields and stability under operational conditions.
Current Research Trends and Future Directions
The scientific community has increasingly focused on understanding the mechanistic underpinnings of 2-methyl-4-(piperidin-4-yloxy)quinoline's biological activities. Advanced computational techniques, such as molecular docking and quantum mechanics simulations, have been employed to elucidate its interactions with target proteins at the atomic level. These studies provide valuable insights into optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for its translation into clinical applications.
In terms of future directions, there is growing interest in exploring its potential as a scaffold for designing multitarget-directed ligands (MTDLs), which can simultaneously interact with multiple therapeutic targets to enhance efficacy while minimizing side effects. Collaborative efforts between chemists, biologists, and pharmacologists are expected to accelerate the development of this compound into clinically relevant therapeutics.
Safety Considerations and Regulatory Status
While exploring the therapeutic potential of 2-methyl-4-(Piperidin-4-Yloxy)Quinoline, safety considerations remain paramount. Preclinical studies have been conducted to assess its toxicity profile, including acute and chronic toxicity studies in animal models. These studies aim to establish safe dosage ranges and identify any potential adverse effects associated with long-term use.
The regulatory status of this compound is currently under evaluation by various health authorities worldwide. Its progression through preclinical trials will depend on rigorous testing to ensure compliance with international standards for drug safety and efficacy.
Conclusion: The Promising Future of CAS No. 942905-69-3
In summary, 2-Methyl-4-(Piperidin-4-Yloxy)Quinoline (CAS No. 942905) represents a fascinating example of how advanced synthetic chemistry can lead to compounds with multifaceted applications across diverse scientific domains. From its promising pharmacological activities to its potential role in materials science, this compound continues to be a focal point for innovative research.
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